Chlorobenzene: A Comprehensive Technical Guide to its Physical and Chemical Properties
Chlorobenzene: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical and chemical properties of chlorobenzene. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy reference and comparison. Detailed experimental protocols for key reactions and property determination methods are also included to support laboratory research and development.
Physical Properties of Chlorobenzene
Chlorobenzene is a colorless, flammable liquid with a characteristic almond-like odor.[1] It is an important solvent and intermediate in the synthesis of various chemicals. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of Chlorobenzene
| Property | Value | Units | Reference |
| Molecular Formula | C₆H₅Cl | - | |
| Molecular Weight | 112.56 | g/mol | |
| Appearance | Colorless liquid | - | [1] |
| Odor | Almond-like | - | [1] |
| Boiling Point | 131.7 | °C | |
| Melting Point | -45.6 | °C | |
| Density | 1.106 | g/cm³ at 20°C | |
| Solubility in Water | 0.508 | g/L at 20°C | |
| Vapor Pressure | 1.17 | kPa at 20°C | |
| Flash Point | 28 | °C | |
| Refractive Index | 1.524 | at 20°C |
Chemical Properties and Reactivity of Chlorobenzene
Chlorobenzene's chemical behavior is dictated by the presence of the chlorine atom on the benzene ring. The chlorine atom is deactivating yet ortho-, para-directing for electrophilic aromatic substitution reactions due to the interplay of its inductive and resonance effects. Chlorobenzene can also undergo nucleophilic aromatic substitution under forcing conditions.
Table 2: Chemical Properties and Reactivity of Chlorobenzene
| Reaction Type | Reagents | Conditions | Products |
| Electrophilic Aromatic Substitution | |||
| Nitration | HNO₃, H₂SO₄ | 50-70°C | 1-chloro-2-nitrobenzene, 1-chloro-4-nitrobenzene |
| Halogenation (Chlorination) | Cl₂, FeCl₃ | - | 1,2-dichlorobenzene, 1,4-dichlorobenzene |
| Sulfonation | H₂SO₄ (fuming) | - | 2-chlorobenzenesulfonic acid, 4-chlorobenzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | - | (Not generally successful due to deactivation of the ring) |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | - | 2-chloroacetophenone, 4-chloroacetophenone |
| Nucleophilic Aromatic Substitution | |||
| Hydroxylation (Dow Process) | NaOH | 350°C, 300 atm | Phenol |
| Amination | NaNH₂ in liquid NH₃ | - | Aniline |
| Thiolation | NaSH | - | Thiophenol |
| Other Reactions | |||
| Grignard Reagent Formation | Mg, THF | - | Phenylmagnesium chloride |
| Ullmann Reaction | Cu powder, heat | - | Biphenyl |
Experimental Protocols
Synthesis of Chlorobenzene (Electrophilic Aromatic Substitution)
Objective: To synthesize chlorobenzene from benzene via electrophilic aromatic substitution.
Materials:
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Benzene
-
Chlorine gas
-
Anhydrous iron(III) chloride (FeCl₃) catalyst
-
5% Sodium hydroxide solution
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Anhydrous calcium chloride
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Distillation apparatus
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Separatory funnel
Procedure:
-
Set up a reaction flask with a reflux condenser and a gas delivery tube.
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Add 78 g (1 mol) of benzene and a small amount of anhydrous FeCl₃ to the flask.
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Bubble dry chlorine gas through the benzene at a moderate rate. The reaction is exothermic and the temperature should be maintained between 30-40°C.
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Continue the chlorination until the desired weight increase corresponding to the formation of chlorobenzene is achieved.
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Transfer the reaction mixture to a separatory funnel and wash with 5% sodium hydroxide solution to remove unreacted chlorine and HCl.
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Wash with water until the washings are neutral.
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Dry the organic layer over anhydrous calcium chloride.
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Purify the chlorobenzene by fractional distillation, collecting the fraction boiling at approximately 132°C.
Nitration of Chlorobenzene (Electrophilic Aromatic Substitution)
Objective: To synthesize nitrochlorobenzene isomers from chlorobenzene.
Materials:
-
Chlorobenzene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
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Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
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Prepare a nitrating mixture by carefully adding 30 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
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Slowly add 22.5 g (0.2 mol) of chlorobenzene to the nitrating mixture with constant stirring, maintaining the temperature below 50°C.
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After the addition is complete, stir the mixture for an additional 30 minutes.
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Carefully pour the reaction mixture onto crushed ice.
-
Separate the oily layer of nitrochlorobenzenes using a separatory funnel.
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Wash the organic layer with water, followed by a dilute sodium carbonate solution, and then again with water.
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Dry the product over anhydrous calcium chloride.
-
Separate the ortho- and para-isomers by fractional distillation under reduced pressure.
Determination of Boiling Point (Based on ASTM D1078)
Objective: To determine the boiling point of a liquid sample of chlorobenzene.
Apparatus:
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Distillation flask
-
Condenser
-
Receiving graduate
-
Calibrated thermometer
-
Heating mantle or oil bath
Procedure Summary:
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Measure 100 mL of the chlorobenzene sample into the distillation flask.
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Add a few boiling chips to ensure smooth boiling.
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Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly at the level of the side arm of the flask.
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Apply heat to the flask at a controlled rate.
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Record the temperature at which the first drop of distillate falls from the condenser into the receiving graduate. This is the initial boiling point.
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Continue the distillation and record the temperature at regular volume intervals of the collected distillate.
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The boiling point is typically reported as the temperature at which 50% of the sample has distilled.
-
Correct the observed boiling point for atmospheric pressure variations from standard pressure.
Determination of Vapor Pressure (Based on OECD Guideline 104)
Objective: To determine the vapor pressure of chlorobenzene at various temperatures.
Method Summary (Static Method):
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A small amount of the chlorobenzene sample is introduced into a thermostatically controlled vacuum-tight sample cell.
-
The sample is degassed to remove any dissolved air.
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The sample cell is heated to a specific temperature, and the system is allowed to reach equilibrium.
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The pressure inside the cell, which is the vapor pressure of the substance at that temperature, is measured using a pressure transducer.
-
Measurements are repeated at several different temperatures to obtain a vapor pressure curve.
Mandatory Visualizations
Caption: Synthesis of Chlorobenzene via Electrophilic Aromatic Substitution.
Caption: Reaction Pathway for the Nitration of Chlorobenzene.
Caption: Experimental Workflow for Boiling Point Determination.
